molecular formula C7H14ClN B3113685 (S)-2-allylpyrrolidine hydrochloride CAS No. 197230-31-2

(S)-2-allylpyrrolidine hydrochloride

Cat. No. B3113685
M. Wt: 147.64
InChI Key: NKBQANIGCPEPGT-OGFXRTJISA-N
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Description

“(S)-2-allylpyrrolidine hydrochloride” likely refers to the hydrochloride salt form of a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry . The “S” denotes the stereochemistry of the molecule, indicating it’s the “left-handed” version of the molecule .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex and depends on the specific substituents involved . Generally, these compounds can be synthesized through cyclization reactions, where a linear precursor is cyclized to form the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of “(S)-2-allylpyrrolidine hydrochloride” would consist of a five-membered ring (the pyrrolidine), with an allyl group (a three-carbon chain with a double bond) attached . The hydrochloride indicates that the compound is a salt, with a chloride ion paired with the pyrrolidine molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the specific substituents present . For example, the allyl group could potentially undergo reactions such as the allylic oxidation or the Claisen rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-allylpyrrolidine hydrochloride” would depend on the specific structure of the compound. As a hydrochloride salt, it would likely be soluble in water . The presence of the allyl group might make the compound more lipophilic (fat-soluble) .

Scientific Research Applications

Synthesis and Chemical Reactions

(S)-2-allylpyrrolidine hydrochloride is involved in various synthetic and chemical reactions. For instance, it has been used in the photolysis reaction with 3-butenoate anion in aqueous solution, efficiently yielding a 2-allylpyrrolidine adduct. This reaction is induced by a one-electron transfer from the 3-butenoate to the singlet excited-state of the pyrrolinium compound, showcasing its utility in photochemical synthesis processes (Kurauchi et al., 1985).

Additionally, it has been used in the synthesis of radiopharmaceutical precursors , such as an intermediate of 18F-fallypride. The process involves multiple steps including allylation, Claisen rearrangement, methylation, hydroboration, hydrolysis, and amidation, demonstrating its role in complex synthetic pathways (Jing, 2004).

Biophysical Interactions

While not directly involving (S)-2-allylpyrrolidine hydrochloride, related compounds like triprolidine hydrochloride have been studied for their biophysical interactions with human serum albumin. These studies provide insight into the binding mechanisms of similar compounds, which could be relevant for understanding the behavior of (S)-2-allylpyrrolidine hydrochloride in biological systems (Yasmeen & Riyazuddeen, 2017).

Material Science and Surface Chemistry

In the field of material science and surface chemistry , poly(allylamine) hydrochloride has been used to generate patterns on surfaces via lithographic methods. This application is indicative of the potential utility of (S)-2-allylpyrrolidine hydrochloride in similar surface modification and patterning technologies, given its structural similarity (Nyamjav & Ivanisevic, 2004).

Molecular Structure Analysis

Research has also been conducted on the molecular structures of silyl-substituted pyrrolidinium salts, which are closely related to (S)-2-allylpyrrolidine hydrochloride. These studies contribute to the understanding of the structural and electronic properties of such compounds, which is crucial for their application in catalysis and synthesis (Bauer & Strohmann, 2017).

Safety And Hazards

The safety and hazards of “(S)-2-allylpyrrolidine hydrochloride” would depend on the specific properties of the compound. As a general rule, handling of chemical compounds should always be done with appropriate safety precautions, including the use of personal protective equipment .

Future Directions

The future directions for research on “(S)-2-allylpyrrolidine hydrochloride” would likely depend on the specific applications of the compound. Pyrrolidine derivatives are a topic of ongoing research in medicinal chemistry, and new synthetic methods and applications are continually being developed .

properties

IUPAC Name

(2S)-2-prop-2-enylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBQANIGCPEPGT-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-allylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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